molecular formula C22H21I2NO B5459653 (3E,5E)-3,5-bis[(3-iodophenyl)methylidene]-1-propylpiperidin-4-one

(3E,5E)-3,5-bis[(3-iodophenyl)methylidene]-1-propylpiperidin-4-one

Cat. No.: B5459653
M. Wt: 569.2 g/mol
InChI Key: DKTXQQWQLLQWDB-XOBNHNQQSA-N
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Description

(3E,5E)-3,5-bis[(3-iodophenyl)methylidene]-1-propylpiperidin-4-one is a synthetic organic compound characterized by its unique structure, which includes two iodophenyl groups attached to a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-3,5-bis[(3-iodophenyl)methylidene]-1-propylpiperidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-iodobenzaldehyde with 1-propylpiperidin-4-one under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-3,5-bis[(3-iodophenyl)methylidene]-1-propylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new aryl derivatives with different substituents.

Scientific Research Applications

(3E,5E)-3,5-bis[(3-iodophenyl)methylidene]-1-propylpiperidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3E,5E)-3,5-bis[(3-iodophenyl)methylidene]-1-propylpiperidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s iodophenyl groups may facilitate binding to specific sites on proteins, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E,5E)-3,5-bis[(3-iodophenyl)methylidene]-1-propylpiperidin-4-one is unique due to its dual iodophenyl groups, which confer distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

IUPAC Name

(3E,5E)-3,5-bis[(3-iodophenyl)methylidene]-1-propylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21I2NO/c1-2-9-25-14-18(10-16-5-3-7-20(23)12-16)22(26)19(15-25)11-17-6-4-8-21(24)13-17/h3-8,10-13H,2,9,14-15H2,1H3/b18-10+,19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTXQQWQLLQWDB-XOBNHNQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(=CC2=CC(=CC=C2)I)C(=O)C(=CC3=CC(=CC=C3)I)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C/C(=C\C2=CC(=CC=C2)I)/C(=O)/C(=C/C3=CC(=CC=C3)I)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21I2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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